![molecular formula C6H10Br2N2 B6171807 1-(3-bromopropyl)-1H-pyrazole hydrobromide CAS No. 2613382-79-7](/img/new.no-structure.jpg)
1-(3-bromopropyl)-1H-pyrazole hydrobromide
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Overview
Description
1-(3-bromopropyl)-1H-pyrazole hydrobromide is a chemical compound that belongs to the class of organic compounds known as pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound is characterized by the presence of a bromopropyl group attached to the pyrazole ring, and it is commonly used in various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(3-bromopropyl)-1H-pyrazole hydrobromide can be synthesized through several synthetic routes. One common method involves the reaction of 1H-pyrazole with 3-bromopropanol in the presence of a strong acid catalyst, such as hydrobromic acid (HBr). The reaction typically proceeds under reflux conditions to ensure complete conversion of the starting materials to the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using continuous flow reactors or batch reactors. The choice of reactor type depends on the desired scale and efficiency of the process. Additionally, purification steps such as recrystallization or distillation may be employed to obtain the pure compound.
Chemical Reactions Analysis
Types of Reactions: 1-(3-bromopropyl)-1H-pyrazole hydrobromide can undergo various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be employed for reduction reactions.
Substitution: Nucleophilic substitution reactions can be carried out using nucleophiles such as amines or alcohols in the presence of a suitable solvent.
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted analogs of this compound.
Scientific Research Applications
Medicinal Chemistry
1-(3-bromopropyl)-1H-pyrazole hydrobromide has been studied for its potential as an antitumor agent . Research indicates that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this hydrobromide have shown promising results in inhibiting non-small cell lung cancer (NSCLC) cells through cell cycle arrest mechanisms .
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. It can participate in:
- Nucleophilic Substitution Reactions: The bromine atom can be replaced by various nucleophiles, leading to the formation of new compounds such as amines or thiols.
- Elimination Reactions: Under basic conditions, it can undergo elimination to form alkenes.
- Cross-Coupling Reactions: It can be used in Suzuki-Miyaura or Ullmann-type cross-coupling reactions to synthesize more complex molecular architectures .
Material Science
In material science, this compound is explored for its potential use in developing specialty chemicals and materials with specific properties. Its ability to form covalent bonds with various substrates makes it useful for modifying surfaces or creating functional materials.
Case Study 1: Anticancer Activity
A study investigating the antiproliferative effects of pyrazole derivatives found that this compound exhibited significant activity against NSCLC cells. The mechanism involved cell cycle arrest at the G2/M phase, highlighting its potential as a therapeutic candidate .
Case Study 2: Synthesis of Novel Compounds
Research on the synthesis of new pyrazolo[3,4-c]pyrazoles demonstrated that derivatives of 1-(3-bromopropyl)-1H-pyrazole could be effectively utilized in C–N cross-coupling reactions under microwave irradiation, leading to the formation of complex heterocycles with enhanced biological activity .
Mechanism of Action
The mechanism by which 1-(3-bromopropyl)-1H-pyrazole hydrobromide exerts its effects depends on its specific application. In biochemical studies, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved in its mechanism of action can vary based on the biological system being studied.
Comparison with Similar Compounds
1-(3-bromopropyl)-1H-pyrazole hydrobromide can be compared with other similar compounds, such as 1-(2-bromopropyl)-1H-pyrazole hydrobromide and 1-(4-bromopropyl)-1H-pyrazole hydrobromide. These compounds differ in the position of the bromopropyl group on the pyrazole ring, which can influence their chemical reactivity and biological activity. The uniqueness of this compound lies in its specific structural features and the resulting properties.
Biological Activity
1-(3-bromopropyl)-1H-pyrazole hydrobromide is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C₇H₈BrN₂
- Molecular Weight : 202.06 g/mol
- CAS Number : 2613382-79-7
The compound features a pyrazole ring substituted with a bromopropyl group, which influences its interaction with biological targets.
Biological Activities
This compound exhibits a range of biological activities, primarily focusing on:
- Antimicrobial Activity : Studies have shown that pyrazole derivatives can exhibit significant antibacterial and antifungal properties. For instance, compounds similar to this compound have been tested against various bacterial strains, demonstrating lower minimum inhibitory concentrations (MIC) compared to standard antibiotics like ciprofloxacin and tetracycline .
- Anticancer Properties : The compound has been evaluated for its cytotoxic effects against different cancer cell lines. For example, related pyrazole derivatives have shown IC₅₀ values indicating effective inhibition of cell proliferation in cancer cell lines such as HT-29 and PC-3, with values comparable to established chemotherapeutic agents like Doxorubicin .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : Pyrazole derivatives are known to inhibit various enzymes, including monoamine oxidase (MAO), which plays a role in neurotransmitter metabolism. Some studies have shown that modifications in the pyrazole structure can enhance MAO-B inhibitory activity .
- Cell Signaling Pathways : The compound may influence cell signaling pathways through interactions with receptors or other biomolecules, leading to altered cellular responses such as apoptosis in cancer cells .
Table 1: Biological Activity Summary of Related Compounds
Case Study: Anticancer Activity
In a recent study, researchers synthesized several pyrazole derivatives and tested their anticancer properties against various cell lines. One derivative showed significant apoptosis induction in A549 lung cancer cells, with an IC₅₀ value indicating potent growth inhibition . This highlights the potential of modifying the bromopropyl substituent to enhance anticancer efficacy.
Properties
CAS No. |
2613382-79-7 |
---|---|
Molecular Formula |
C6H10Br2N2 |
Molecular Weight |
269.97 g/mol |
IUPAC Name |
1-(3-bromopropyl)pyrazole;hydrobromide |
InChI |
InChI=1S/C6H9BrN2.BrH/c7-3-1-5-9-6-2-4-8-9;/h2,4,6H,1,3,5H2;1H |
InChI Key |
KZBONGLBMMBJNB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(N=C1)CCCBr.Br |
Purity |
95 |
Origin of Product |
United States |
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